(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
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Overview
Description
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the piperidine derivative.
Introduction of the Methylamine Group: The final step involves the reaction of the intermediate compound with methylamine, often in the presence of a catalyst or under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the dichlorobenzyl group to a less chlorinated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl chloride positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers study the compound for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine
Pharmacological Research: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry
Chemical Intermediates: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorobenzyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine: The non-hydrochloride form of the compound.
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine derivatives: Various derivatives with modifications at the benzyl or piperidine moieties.
Uniqueness
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl group enhances its reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16-17H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDSPXILUFKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=C(C=CC=C2Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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